molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No.: B1194679
CAS No.: 56-14-4
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
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Description

Succinate, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless crystalline solid that occurs naturally in various plants, animal tissues, and microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinate can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the hydrogenation of maleic acid or maleic anhydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often utilizes microbial fermentation due to its cost-effectiveness and environmental benefits. Microorganisms such as Actinobacillus succinogenes and Basfia succiniciproducens are commonly used for this purpose. The fermentation process involves the conversion of renewable biomass, such as lignocellulose, into this compound under anaerobic conditions .

Chemical Reactions Analysis

Types of Reactions: Succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and enzymes such as this compound dehydrogenase.

    Reduction: Reducing agents like sodium borohydride or biological enzymes.

    Substitution: Alcohols and acid catalysts are typically used in esterification reactions.

Major Products:

    Oxidation: Fumarate

    Reduction: Succinic semialdehyde, gamma-aminobutyric acid

    Substitution: Succinic esters

Scientific Research Applications

Comparison with Similar Compounds

This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036772
Record name Succinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-14-4
Record name Succinate
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URL https://commonchemistry.cas.org/detail?cas_rn=56-14-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinate dianion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, ion(2-)
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Record name SUCCINATE DIANION
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The invention involves the anaerobic growth of S. ruminantium on lactic acid or glucose in a fermentation medium, preferably sterilized, which produces salts of propionic acid and other products in order to supply the energy and materials for growth. It comprises an improved process for preparing sodium propionate from sodium lactate, for instance, for conversion to propionic acid, in at least 1% and preferably 2% yield, and up to 2.4%, based on about 48 hours of fermentation of the lactate. Smaller amounts of acetate and succinate are concurrently produced.
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Synthesis routes and methods II

Procedure details

The initial concentrations of substrates in the medium containing 0.5% sweetgum hemicellulose hydrolysate were determined by HPLC to be 20 mM xylose, 1.4 mM MeGAX and a small amount of MeGAX2. Previous studies indicated that MeGAX was metabolized by E. asburiae JDR-1 into methanol, glucuronate and xylose (Bi et al. 2009). In these previous studies glucuronate fermentation by E. asburiae JDR-1 generated acetate in nearly 100% yield, indicating fermentation products more reduced than acetate could only be produced from the free xylose and the xylose released from MeGAX in the hydrolysate. The theoretical maximum yield of lactate from this hydrolysate medium was 35.7 mM based on the total xylose initially present. In the fermentation of methylglucuronoxylan hydrolysate, E. asburiae JDR-1 utilized all of the MeGAX within 30 h and xylose within 40 h. Similar amounts of ethanol (15.6 mM) and acetate (20 mM) were produced but no 2,3-butanediol or lactate was detected (Table 6, FIG. 5A). When supplemented with LB, E. asburiae JDR-1 fermented the 0.5% hydrolysate more rapidly than with ZH minimal salts. Substrates were utilized within 15 h, producing 16.2 mM ethanol, 22 mM acetate, and 3.2 mM succinate, again with no 2,3-butanediol or lactate detected. (Table 6, FIG. 5C).
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Synthesis routes and methods III

Procedure details

The desired solid support 8a was prepared according to reported procedures (References for succinilation: Rajeev et al., Org. Lett., 2003, 5, 3005 and for conjugation to CPG: Kumar et al., Nucleosides Nucleotides, 1996, 15, 879). A mixture of compound 7a (1.00 g, 1.39 mmol), succinic anhydride (0.17 g, 1.69 mmol, purchased from Aldrich) and DMAP (0.21 g, 1.72 mmol) were suspended in 7 mL of anhydrous ethylene dichloride for 24 h. Reaction mixture was diluted to 50 mL by adding dichloromethane and washed with dilute aqueous citric acid solution (20 mL), dried over anhydrous Na2SO4 and evaporated to dryness. The residue obtained was further dried over P2O5 under vacuum to afford an almost pure but crude monosuccinate as a white solid (1.10 g, 96.5%). The product obtained was directly used for subsequent reaction without further purification. 1H NMR (400 MHz, [D6]DMSO, 25° C.): δ 7.94-7.91 (t, J(H,H)=5.19, 5.49 Hz, 1H, exchangeable with D2O), 7.83-7.81 (d, J(H,H)=7.94 Hz, 1H, exchangeable with D2O), 7.76-7.68 (m, 3H), 7.42-7.10 (m, 12H), 6.88-6.86 (d, 4H), 4.18-4.12 (m, 2H), 4.07-3.98 (m, 2H), 3.83 (s, 3H), 3.71-3.66 (m, 7H), 3.00-2.91 (m, 4H), 2.40 (s, 4H), 2.04-2.00 (t, J(H,H)=7.32 Hz, 2H), 1.44-1.22 (m, 7H), 1.19-1.15 (m, 2H).
[Compound]
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Nucleosides Nucleotides
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compound 7a
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1 g
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0.17 g
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0.21 g
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catalyst
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7 mL
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Yield
96.5%

Synthesis routes and methods IV

Procedure details

EP-A 255,400 describes a method of producing pure GBL whereby the problem of the azeotrope formed by GBL and DES is avoided by adding diethyl maleate. The mixture of BD, THF, GBL, DES, ethanol, n-butanol and water produced by catalytic hydrogenation of diethyl maleate, fumarate or succinate is distilled in a first column such that ethanol, water, THF and n-butanol are removed at the top, whilst all other components remain at the bottom of the column. The bottoms from the first column are then distilled in a second column such that the GBL/DES azeotrope is removed at the top and the BD remains at the bottom. Purification of the GBL is effected by passing the overheads from the second column to a third column together with a suitable amount of diethyl maleate as used as starting material for the catalytic hydrogenation. Pure GBL is removed at the top of the column.
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Synthesis routes and methods V

Procedure details

In accordance with the above procedure, but where, in place of 3,4-dimethyl-2-pentenoyl chloride, there is utilized benzoyl chloride, trimethoxybenzoyl chloride or cinnamoyl chloride there is obtained the corresponding 3-ester or 3,15-diester. Similarly, but where, in place of bruceolide, there is utilized brusatol and as an acid chloride there is utilized succinoyl chloride, glutaroyl chloride and acetyl chloride, there is obtained 3,3-bisbrusatolyl succinate, 3,3-bisbrusatolyl glutarate and 3,11,12-brusatolyl triacetate, 3, 11, 12 bis brusatolyl triacetate can also be prepared by acetylation with pyridine in acetic anhydride.
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bruceolide
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brusatol
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acid chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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